2-Propoxybutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61962-23-0 |

|---|---|

Molecular Formula |

C7H16O |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

2-propoxybutane |

InChI |

InChI=1S/C7H16O/c1-4-6-8-7(3)5-2/h7H,4-6H2,1-3H3 |

InChI Key |

NKCLBERXLKOMPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propoxybutane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxybutane, also known as sec-butyl propyl ether, is an organic compound classified as an ether. Its chemical formula is C₇H₁₆O.[1][2] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and safety information, tailored for a technical audience.

Chemical and Physical Properties

This compound is a colorless liquid. While many of its physical properties are estimated, some experimentally determined values are available. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 61962-23-0 | [1][2][3][4] |

| Molecular Formula | C₇H₁₆O | [1][2][3][4] |

| Molecular Weight | 116.20 g/mol | [3][5] |

| Boiling Point | 109-110 °C at 760 mmHg | [2][4] |

| Melting Point | -95.35 °C (estimate) | [1][3] |

| Density | 0.77 g/cm³ | [4] |

| Refractive Index | 1.395 | [4] |

| Vapor Pressure | 29.6 mmHg at 25 °C | [3][4] |

| Flash Point | 9 °C | [4] |

| Solubility | Information not readily available, but likely sparingly soluble in water and soluble in organic solvents. | |

| LogP | 2.21150 (estimate) | [3] |

Molecular Structure

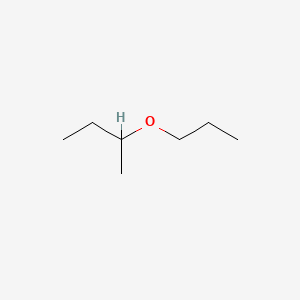

The structure of this compound consists of a propyl group and a sec-butyl group linked by an oxygen atom. The IUPAC name is this compound.[3]

Caption: Chemical structure of this compound.

Synthesis

A common and effective method for the synthesis of ethers like this compound is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. For the synthesis of this compound, there are two possible routes:

-

Reaction of sodium propoxide with 2-bromobutane.

-

Reaction of sodium sec-butoxide (B8327801) with 1-bromopropane (B46711).

Due to the SN2 mechanism, the reaction is more efficient with a less sterically hindered alkyl halide. Therefore, the reaction of sodium sec-butoxide with a primary alkyl halide like 1-bromopropane is the preferred pathway to minimize the competing elimination reaction.[7]

Caption: Logical workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

-

sec-Butanol

-

Sodium hydride (NaH) or another strong base

-

1-Bromopropane

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) as solvent

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

Alkoxide Formation: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a calculated amount of sodium hydride under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous solvent (diethyl ether or THF) to the flask. While stirring, slowly add an equimolar amount of sec-butanol dropwise from the dropping funnel. The reaction will generate hydrogen gas, so ensure proper ventilation. Continue stirring until the evolution of hydrogen gas ceases, indicating the complete formation of sodium sec-butoxide.

-

SN2 Reaction: To the freshly prepared sodium sec-butoxide solution, add an equimolar amount of 1-bromopropane dropwise from the dropping funnel. After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation to obtain the final product.

Spectroscopic Data and Structural Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -O-CH (CH₃)CH₂CH₃ | ~3.3-3.5 | m | 1H |

| -O-CH₂ -CH₂-CH₃ | ~3.3-3.4 | t | 2H |

| -O-CH(CH₃)CH₂ CH₃ | ~1.5-1.6 | m | 2H |

| -O-CH₂-CH₂ -CH₃ | ~1.5-1.6 | sextet | 2H |

| -O-CH(CH₃ )CH₂CH₃ | ~1.1-1.2 | d | 3H |

| -O-CH₂-CH₂-CH₃ | ~0.9 | t | 3H |

| -O-CH(CH₃)CH₂CH₃ | ~0.9 | t | 3H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show a unique signal for each chemically non-equivalent carbon atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| -O-C H(CH₃)CH₂CH₃ | ~75-77 |

| -O-C H₂-CH₂-CH₃ | ~70-72 |

| -O-CH(CH₃)C H₂CH₃ | ~29-31 |

| -O-CH₂-C H₂-CH₃ | ~22-24 |

| -O-CH(C H₃)CH₂CH₃ | ~19-21 |

| -O-CH₂-CH₂-C H₃ | ~10-12 |

| -O-CH(CH₃)CH₂C H₃ | ~9-11 |

Infrared (IR) Spectroscopy

The IR spectrum of an ether is characterized by a strong C-O stretching absorption.

-

C-O Stretch: A strong, prominent band is expected in the region of 1150-1085 cm⁻¹ due to the C-O-C stretching vibration.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the region of 2960-2850 cm⁻¹.

-

C-H Bend: C-H bending vibrations for the methyl and methylene (B1212753) groups will appear in the 1470-1365 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 116. The fragmentation pattern will be characteristic of ethers, involving cleavage of the C-O and C-C bonds adjacent to the oxygen atom.

Common Fragmentation Pathways:

-

α-Cleavage: The most common fragmentation pathway for ethers is the cleavage of a C-C bond alpha to the oxygen atom. This results in the formation of a stable oxonium ion.

-

Loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group would lead to a fragment at m/z = 87.

-

Loss of a propyl radical (•CH₂CH₂CH₃) would lead to a fragment at m/z = 73.

-

-

C-O Bond Cleavage: Cleavage of the C-O bond can also occur.

-

Loss of a propoxy radical (•OCH₂CH₂CH₃) would result in a sec-butyl cation at m/z = 57.

-

Loss of a sec-butoxy radical would result in a propyl cation at m/z = 43.

-

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] Ethers, in general, can form explosive peroxides upon exposure to air and light over time.

Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

-

Ground and bond containers when transferring material to prevent static electricity buildup.[10]

-

Avoid prolonged exposure to air and light to prevent peroxide formation. Containers of ethers should be dated upon opening and tested for peroxides periodically.

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[10]

-

Ingestion: Do not induce vomiting. If the person is conscious, give water to drink. Seek immediate medical attention.

Conclusion

This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and safety of this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and other chemical sciences. The provided experimental protocols and spectroscopic data analysis serve as a foundation for further investigation and application of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound [stenutz.eu]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 61962-23-0 [chemnet.com]

- 5. (2S)-2-propoxybutane | C7H16O | CID 88909046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. byjus.com [byjus.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

Synthesis of 2-Propoxybutane: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 2-propoxybutane, also known as sec-butyl propyl ether. This document outlines the primary synthetic pathways, experimental protocols, and key physical and chemical properties of the target compound.

Compound Data

This section summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 116.20 g/mol | --INVALID-LINK-- |

| Boiling Point | 109 - 117.3 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Density | ~0.77 g/cm³ | --INVALID-LINK-- |

| Refractive Index | ~1.395 | --INVALID-LINK-- |

| CAS Number | 61962-23-0 | --INVALID-LINK-- |

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopy | Data Summary |

| ¹H NMR | Spectral data available.[1] |

| ¹³C NMR | Spectral data available.[1] |

| IR | Spectral data available.[1] |

| Mass Spectrometry | Spectral data available. |

Synthesis Pathways

Two primary and effective methods for the synthesis of this compound are the Williamson ether synthesis and the alkoxymercuration-demercuration of an alkene.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. It proceeds via an S\textsubscript{N}2 reaction between an alkoxide ion and a primary alkyl halide.[2][3] To synthesize this compound, there are two potential combinations of reactants:

-

Route A: Sodium propoxide with 2-halobutane (e.g., 2-bromobutane).

-

Route B: Sodium 2-butoxide with a propyl halide (e.g., 1-bromopropane).

Route B is generally preferred as the S\textsubscript{N}2 reaction is more efficient with a primary alkyl halide and is less prone to the competing E2 elimination reaction that can occur with a secondary alkyl halide.[4]

Alkoxymercuration-Demercuration

This two-step process provides a reliable method for the synthesis of ethers from alkenes and alcohols, following Markovnikov's rule of addition and avoiding carbocation rearrangements. For the synthesis of this compound, a butene isomer (e.g., 1-butene) is reacted with propanol (B110389) in the presence of a mercury salt, such as mercuric acetate (B1210297). The resulting organomercury intermediate is then reduced with sodium borohydride (B1222165) to yield the final ether product.

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound via the aforementioned pathways.

Williamson Ether Synthesis of this compound

This protocol is adapted from general procedures for Williamson ether synthesis.[2][3]

Materials:

-

2-Butanol

-

Sodium hydride (NaH) or Sodium metal (Na)

-

1-Bromopropane

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-butanol to anhydrous diethyl ether or THF.

-

Slowly add sodium hydride (or small pieces of sodium metal) to the stirred solution. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2-butoxide.

-

Ether Formation: To the freshly prepared sodium 2-butoxide solution, add 1-bromopropane dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium hydride with a small amount of ethanol, followed by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation to obtain the pure product.

Alkoxymercuration-Demercuration Synthesis of this compound

This protocol is based on the general principles of the alkoxymercuration-demercuration reaction.

Materials:

-

1-Butene (gas or condensed liquid)

-

Propanol

-

Mercuric acetate (Hg(OAc)₂)

-

Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

3 M Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Alkoxymercuration: In a round-bottom flask, dissolve mercuric acetate in a mixture of propanol and THF.

-

Cool the solution in an ice bath and bubble 1-butene gas through the solution (or add condensed 1-butene) with vigorous stirring.

-

Allow the reaction to stir at room temperature for approximately one hour after the addition of 1-butene is complete. The disappearance of the alkene can be monitored by GC.

-

Demercuration: In a separate flask, prepare a solution of sodium borohydride in 3 M sodium hydroxide.

-

Cool the organomercury intermediate solution in an ice bath and slowly add the sodium borohydride solution. This reaction is exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature for a few hours. A black precipitate of mercury metal will form.

-

Work-up: Separate the organic layer from the aqueous layer containing the mercury precipitate. A separatory funnel can be used, but care should be taken with the mercury.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purification: Purify the crude this compound by fractional distillation.

Safety Note: Organomercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Mercury waste must be disposed of according to institutional safety protocols.

References

Physical properties of 2-Propoxybutane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-propoxybutane, specifically its boiling point and density. The information is compiled from various chemical databases and is supplemented with standardized experimental protocols for accurate determination of these properties in a laboratory setting.

Core Physical Properties

This compound, also known as sec-butyl propyl ether, is an organic compound with the chemical formula C₇H₁₆O. Accurate knowledge of its physical properties is essential for its application in research and development, particularly in solvent chemistry and as a potential intermediate in pharmaceutical synthesis.

Data Summary

The reported values for the boiling point and density of this compound exhibit some variation across different sources. This can be attributed to different experimental conditions or the use of estimation methods. A summary of the available data is presented below for comparative analysis.

| Physical Property | Value | Source |

| Boiling Point | 117.3°C (estimate) | LookChem[1], ChemBK[2] |

| 109°C at 760 mmHg | ChemNet[3] | |

| 110°C | Stenutz[4] | |

| Density | 0.7684 g/cm³ (estimate) | LookChem[1], ChemBK[2] |

| 0.77 g/cm³ | ChemNet[3] |

Experimental Protocols

For researchers requiring precise and reproducible data, the following standardized experimental protocols are recommended for the determination of the boiling point and density of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

1. Distillation Method (ASTM D1078)

This standard test method is suitable for determining the distillation range of volatile organic liquids like this compound.[1][3][4][5][6]

-

Apparatus: A distillation flask, condenser, receiving cylinder, and a calibrated thermometer or temperature probe.

-

Procedure:

-

A measured volume of the this compound sample is placed in the distillation flask.

-

The flask is heated, and the vapor is allowed to pass through the condenser.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

Heating is continued, and the temperature is recorded as the liquid distills. The boiling range is the temperature interval over which the liquid boils. For a pure compound, this range should be narrow.

-

2. Capillary Method (Siwoloboff Method)

This micro method is suitable for small sample volumes.

-

Apparatus: A capillary tube (sealed at one end), a small test tube (fusion tube), a thermometer, and a heating bath (e.g., Thiele tube or oil bath).

-

Procedure:

-

A small amount of this compound is placed in the fusion tube.

-

The capillary tube is inverted and placed in the fusion tube with the open end submerged in the liquid.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

The heat is carefully adjusted until a rapid and continuous stream of bubbles emerges from the capillary tube. The temperature at this point is the boiling point.

-

Determination of Density

Density is the mass of a substance per unit volume.

1. Digital Density Meter (ASTM D4052)

This method utilizes an oscillating U-tube to provide a precise and rapid measurement of density.[2][7][8][9][10]

-

Apparatus: A digital density meter.

-

Procedure:

-

The instrument is calibrated using a reference standard of known density (e.g., dry air and distilled water).

-

A small sample of this compound is injected into the oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the tube caused by the sample and calculates the density.

-

2. Pycnometer Method

This gravimetric method provides high accuracy for density determination.

-

Apparatus: A pycnometer (a glass flask with a precise volume), and an analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., deionized water) and weighed.

-

The density of this compound is calculated using the masses and the known density of the reference liquid.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

Caption: Generalized workflow for determining the boiling point and density of a liquid.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D4052 - eralytics [eralytics.com]

- 3. store.astm.org [store.astm.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 6. store.astm.org [store.astm.org]

- 7. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 8. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Spectroscopic Data of 2-Propoxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxybutane, an ether, is a valuable compound for various research and development applications. A thorough understanding of its structural and chemical properties is paramount for its effective use. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided to aid in experimental design and data interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Protons adjacent to the ether oxygen are expected to be deshielded and appear at a higher chemical shift (downfield).[1]

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 3.3 - 3.5 | Sextet | 1H | O-CH |

| b | 3.2 - 3.4 | Triplet | 2H | O-CH₂ |

| c | 1.4 - 1.6 | Multiplet | 2H | -CH₂ -CH₃ (propoxy) |

| d | 1.3 - 1.5 | Multiplet | 2H | -CH₂ -CH₃ (butoxy) |

| e | 1.1 - 1.2 | Doublet | 3H | -CH(CH₃ ) |

| f | 0.8 - 1.0 | Triplet | 3H | -CH₂-CH₃ (propoxy) |

| g | 0.8 - 1.0 | Triplet | 3H | -CH₂-CH₃ (butoxy) |

¹³C NMR (Carbon-13 NMR)

Carbon atoms directly bonded to the ether oxygen are deshielded and appear at a higher chemical shift.[2]

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 75 - 80 | O-C H |

| 2 | 68 - 72 | O-C H₂ |

| 3 | 28 - 32 | -C H₂-CH₃ (butoxy) |

| 4 | 22 - 26 | -C H₂-CH₃ (propoxy) |

| 5 | 18 - 22 | -CH(C H₃) |

| 6 | 10 - 14 | -CH₂-C H₃ (propoxy) |

| 7 | 9 - 13 | -CH₂-C H₃ (butoxy) |

Infrared (IR) Spectroscopy

The most characteristic absorption for an ether is the C-O stretching vibration, which is typically strong.

| Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 3000 | C-H stretch (alkane) | Strong |

| 1300 - 1500 | C-H bend (alkane) | Medium |

| 1050 - 1150 | C-O stretch (ether) | Strong |

Mass Spectrometry (MS)

The molecular ion peak for ethers is often weak. Fragmentation commonly occurs via cleavage of the C-C bond alpha to the oxygen atom and cleavage of the C-O bond.[3][4]

| Predicted m/z | Proposed Fragment Ion | Notes |

| 116 | [C₇H₁₆O]⁺ | Molecular Ion (M⁺) - Expected to be of low intensity. |

| 87 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the butyl group. |

| 73 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

| 59 | [CH₃CH₂CH₂O]⁺ | Propoxy cation. |

| 57 | [CH₃CH₂CH(CH₃)]⁺ | sec-Butyl cation. |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation - Often a prominent peak. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.[5]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.[6]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[7]

-

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

-

Data Acquisition:

-

Place a small drop of this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

-

Acquire the sample spectrum. Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).[9]

-

-

Instrument Setup (Gas Chromatography):

-

Equip the gas chromatograph (GC) with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Set the injector temperature, oven temperature program, and carrier gas (e.g., helium) flow rate appropriate for the analysis of a volatile ether.

-

-

Instrument Setup (Mass Spectrometry):

-

Set the ion source temperature and the mass analyzer parameters. Electron Ionization (EI) is a common ionization method for this type of compound.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC injector.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.

-

The mass spectrometer will record the mass-to-charge ratio (m/z) of the ions produced.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows involved in the spectroscopic analysis of this compound.

Caption: Structural elucidation of this compound.

Caption: Workflow for spectroscopic analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. agilent.com [agilent.com]

- 9. Sample preparation GC-MS [scioninstruments.com]

A Technical Guide to the Solubility of 2-Propoxybutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-propoxybutane in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document extrapolates its solubility profile based on the established principles of ether chemistry, the "like dissolves like" paradigm, and the known properties of structurally analogous ethers. This guide details the theoretical underpinnings of its solubility, presents an extrapolated qualitative and semi-quantitative solubility profile, outlines a general experimental protocol for miscibility determination, and includes logical and workflow diagrams to support researchers in their practical applications of this compound.

Introduction to this compound and its Physicochemical Properties

This compound, also known as sec-butyl propyl ether, is an aliphatic ether with the chemical formula C₇H₁₆O. Its structure, featuring a propyl group and a sec-butyl group linked by an oxygen atom, imparts a predominantly non-polar character with a slight dipole moment arising from the C-O-C ether linkage. Ethers are recognized for their versatility as solvents, capable of dissolving a wide array of organic compounds. This is attributed to the ether oxygen, which can act as a hydrogen bond acceptor, and the surrounding non-polar alkyl groups.

The solubility of an ether like this compound is primarily governed by the principle of "like dissolves like," meaning it will exhibit greater solubility in solvents with similar polarity.[1] The interplay of its molecular structure, including the size and arrangement of the alkyl groups, with the properties of the solvent, such as polarity, hydrogen bonding capability, and dielectric constant, will dictate its solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| Boiling Point | Approximately 110-117.3 °C |

| Density | Approximately 0.77 g/cm³ |

| LogP (Octanol-Water Partition Coefficient) | ~2.21 |

Extrapolated Solubility Profile of this compound

Based on the general principles of ether solubility and the properties of structurally similar ethers, the following table summarizes the expected solubility of this compound in a variety of common organic solvents. Ethers are generally miscible with many organic solvents, including hydrocarbons, alcohols, and chlorinated solvents.

Table 2: Extrapolated Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Miscibility | Rationale for Extrapolation |

| Hexane (B92381) | Non-polar | Miscible | As a non-polar hydrocarbon, hexane is expected to be an excellent solvent for the non-polar this compound due to favorable van der Waals interactions. |

| Toluene (B28343) | Non-polar (Aromatic) | Miscible | The aromatic and non-polar nature of toluene makes it a suitable solvent for the largely non-polar ether. |

| Diethyl Ether | Polar aprotic | Miscible | Being an ether itself, diethyl ether shares similar intermolecular forces with this compound, ensuring complete miscibility. |

| Chloroform | Polar aprotic | Miscible | Chloroform's polarity is compatible with the slight dipole of the ether linkage in this compound. |

| Acetone (B3395972) | Polar aprotic | Miscible | The polar aprotic nature of acetone allows for good interaction with the ether's dipole moment. |

| Ethanol | Polar protic | Miscible | While this compound cannot donate hydrogen bonds, its ether oxygen can act as a hydrogen bond acceptor, facilitating miscibility with polar protic solvents like ethanol. |

| Methanol | Polar protic | Miscible | Similar to ethanol, methanol's ability to hydrogen bond with the ether oxygen should result in miscibility. |

| Water | Polar protic | Sparingly Soluble | The relatively large non-polar alkyl groups of this compound will limit its solubility in the highly polar water, despite the potential for hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Miscible | The highly polar nature of DMSO should allow for good solvation of the polarizable ether. |

| Acetonitrile | Polar aprotic | Miscible | Acetonitrile's polarity is expected to be compatible with this compound. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the qualitative and semi-quantitative determination of the solubility of a liquid organic compound like this compound in various organic solvents.

Materials and Equipment

-

This compound (solute)

-

A selection of organic solvents (e.g., hexane, ethanol, water)

-

Small, clear glass vials or test tubes with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance (for quantitative analysis)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) (for quantitative analysis)

Qualitative Miscibility Test

-

Preparation : Label a series of clean, dry vials for each solvent to be tested.

-

Addition of Solvent : Add a fixed volume (e.g., 1 mL) of a specific organic solvent to its corresponding labeled vial.

-

Addition of Solute : To the same vial, add an equal volume (e.g., 1 mL) of this compound.

-

Mixing : Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Observation : Allow the mixture to stand for a few minutes and observe.

-

Miscible : A single, clear, homogeneous phase is observed.

-

Partially Miscible : The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Immiscible : Two distinct layers are formed.

-

-

Record : Record the observations for each solvent.

Semi-Quantitative Solubility Determination

-

Preparation : Prepare a series of vials with a fixed volume (e.g., 1 mL) of the chosen solvent.

-

Incremental Addition : Add small, known volumes of this compound to the solvent, starting with a very small amount (e.g., 10 µL).

-

Mixing and Observation : After each addition, cap the vial, vortex, and observe for homogeneity.

-

Saturation Point : Continue adding this compound incrementally until the solution becomes cloudy or a separate phase is observed, indicating that the saturation point has been reached.

-

Calculation : The total volume of this compound added before saturation is reached provides a semi-quantitative measure of its solubility in that solvent under the given conditions.

Quantitative Solubility Determination

For precise solubility data, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are required.

-

Saturated Solution Preparation : Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed container.

-

Equilibration : Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the mixture to stand undisturbed until the two phases (if present) have clearly separated.

-

Sampling : Carefully extract a known volume of the solvent phase, ensuring no part of the undissolved this compound phase is collected.

-

Analysis : Analyze the collected sample using a calibrated GC or HPLC method to determine the concentration of this compound in the solvent. This concentration represents the quantitative solubility.

Diagrams and Visualizations

Logical Workflow for Solubility Prediction

The following diagram illustrates the logical workflow for predicting the solubility of this compound in a given organic solvent.

Caption: Logical workflow for predicting the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the experimental workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to 2-Propoxybutane: Synonyms, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-propoxybutane, a valuable organic compound with applications in various scientific fields. This document details its alternative names and synonyms, summarizes its key physicochemical properties, and outlines the experimental protocols for their determination. Furthermore, this guide presents visual representations of its chemical structure, a common synthesis pathway, and standardized experimental workflows.

Nomenclature and Identification

This compound is systematically named according to IUPAC nomenclature. However, it is also known by several alternative and historical names. Proper identification is crucial for accurate research and communication.

Synonyms and Alternative Names:

Key Identifiers:

-

Molecular Weight: 116.20 g/mol [4]

-

InChI: InChI=1S/C7H16O/c1-4-6-8-7(3)5-2/h7H,4-6H2,1-3H3[4]

-

SMILES: CCCOC(C)CC[4]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key quantitative data for the physicochemical properties of this compound. It is important to note that some of these values are estimated and should be confirmed with experimental data where high precision is required.

| Property | Value | Units | Notes |

| Boiling Point | 109 - 117.3 | °C | at 760 mmHg.[1][3] |

| Melting Point | -95.35 | °C | (estimate)[1] |

| Density | 0.7684 - 0.77 | g/cm³ | (estimate)[1][3] |

| Refractive Index | 1.3897 - 1.395 | - | (estimate)[1][3] |

| Vapor Pressure | 29.6 | mmHg | at 25°C[1][3] |

| Flash Point | 9 | °C | [3] |

Synthesis of this compound

A common and versatile method for the synthesis of ethers like this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Williamson Ether Synthesis Protocol

The synthesis of this compound can be achieved by reacting sodium butan-2-oxide with 1-iodopropane (B42940) or sodium propan-1-oxide with 2-iodobutane. The former is generally preferred to minimize elimination side reactions.

General Procedure:

-

Alkoxide Formation: A suitable alcohol (e.g., butan-2-ol) is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic solvent (e.g., tetrahydrofuran, THF) to form the corresponding alkoxide.

-

Nucleophilic Substitution: The alkyl halide (e.g., 1-iodopropane) is added to the alkoxide solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the Sₙ2 reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

The following diagram illustrates the general workflow for the Williamson ether synthesis of this compound.

Caption: General workflow for the Williamson ether synthesis.

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of this compound is essential for its application in research and development. The following sections detail the standard methodologies for measuring its key properties.

Determination of Boiling Point

The boiling point of this compound can be determined using the standard test method ASTM D1078 . This method is suitable for volatile organic liquids.

Methodology:

-

Apparatus: A distillation flask, condenser, receiving graduate, and a calibrated thermometer are required.

-

Procedure: A measured volume of the sample is placed in the distillation flask. The flask is heated, and the vapor is passed through the condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the point at which a specified percentage of the sample has distilled.

-

Data Analysis: The observed boiling point is corrected for atmospheric pressure.

The following diagram outlines the experimental workflow for determining the boiling point.

Caption: Experimental workflow for boiling point determination.

Determination of Density

The density of this compound can be measured using a digital density meter according to the ASTM D4052 standard.

Methodology:

-

Apparatus: A digital density meter with a U-tube oscillating element and a temperature-controlled cell.

-

Procedure: The instrument is calibrated with dry air and a reference standard of known density (e.g., pure water). The sample is then introduced into the U-tube, and the instrument measures the oscillation period of the tube.

-

Data Analysis: The density is calculated from the oscillation period and the calibration constants. The measurement is performed at a specified temperature.

Determination of Refractive Index

The refractive index of this compound can be determined using an Abbe refractometer .

Methodology:

-

Apparatus: An Abbe refractometer with a light source (typically a sodium lamp) and a temperature-controlled prism.

-

Procedure: A few drops of the sample are placed on the prism of the refractometer. The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Data Analysis: The refractive index is read directly from the instrument's scale. The measurement is performed at a specified temperature, typically 20°C or 25°C.

Determination of Vapor Pressure

The vapor pressure of this compound can be determined using the Reid method (ASTM D323) , although this method is more commonly used for petroleum products. For a pure compound, a static or dynamic vapor pressure apparatus would provide more accurate results.

Methodology (Static Method):

-

Apparatus: A thermostatted sample cell connected to a pressure transducer and a vacuum line.

-

Procedure: The sample is placed in the cell, which is then evacuated to remove air. The cell is heated to the desired temperature, and the pressure is allowed to equilibrate.

-

Data Analysis: The equilibrium pressure is recorded as the vapor pressure at that temperature. This process is repeated at various temperatures to obtain a vapor pressure curve.

The following diagram illustrates a generalized workflow for determining these physicochemical properties.

Caption: Workflow for determining key physicochemical properties.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of 2-Propoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 2-propoxybutane (sec-butyl propyl ether), with a particular focus on its stereoisomers. This document delves into the structural variations, physicochemical properties, and potential methodologies for the synthesis and separation of these compounds, offering valuable insights for professionals in chemical research and drug development.

Introduction to this compound

This compound, an ether with the chemical formula C₇H₁₆O, is also known by its synonym, sec-butyl propyl ether. Its structure consists of a propyl group and a sec-butyl group linked by an oxygen atom. The connectivity of the sec-butyl group introduces a chiral center, leading to the existence of stereoisomers. Understanding the distinct properties and behaviors of these isomers is crucial for applications where stereochemistry plays a critical role, such as in the development of chiral drugs and fine chemicals.

Isomerism in this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound (C₇H₁₆O), two main types of isomerism are observed: constitutional isomerism and stereoisomerism.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. The molecular formula C₇H₁₆O can represent a variety of ethers and alcohols. Some examples of constitutional isomers of this compound include:

-

Other Ethers:

-

1-Propoxybutane

-

1-Isopropoxybutane

-

2-Isopropoxybutane

-

1-Methoxyhexane

-

2-Methoxyhexane

-

3-Methoxyhexane

-

1-Ethoxy-pentane

-

2-Ethoxypentane

-

3-Ethoxypentane

-

-

Heptanols (Alcohols):

-

1-Heptanol

-

2-Heptanol

-

3-Heptanol

-

4-Heptanol

-

The differing atomic arrangements of these constitutional isomers lead to distinct physical and chemical properties, such as boiling point, melting point, and reactivity.

Stereoisomers of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Due to the presence of a chiral carbon atom (the second carbon of the butane (B89635) chain, bonded to the oxygen, a hydrogen, a methyl group, and an ethyl group), this compound exists as a pair of enantiomers.

-

(R)-2-Propoxybutane

-

(S)-2-Propoxybutane

Enantiomers are non-superimposable mirror images of each other. They possess identical physical properties in an achiral environment (e.g., boiling point, melting point, density) but exhibit different behavior in the presence of other chiral molecules and rotate plane-polarized light in opposite directions.

Physicochemical Properties

While specific experimental data for the individual enantiomers of this compound are scarce in publicly available literature, the properties of the racemic mixture have been reported. It is important to note that for enantiomers, physical properties such as boiling and melting points are expected to be identical.[1] Any reported differences would likely be due to impurities or measurement conditions.

Table 1: Physicochemical Properties of this compound and its Stereoisomers

| Property | Racemic this compound (Estimated/Reported) | (R)-2-Propoxybutane (Predicted) | (S)-2-Propoxybutane (Predicted) |

| Molecular Formula | C₇H₁₆O | C₇H₁₆O | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol | 116.20 g/mol | 116.20 g/mol |

| Boiling Point | ~110-117 °C[2][3] | ~110-117 °C | ~110-117 °C |

| Melting Point | ~ -95 °C (estimate)[2] | ~ -95 °C | ~ -95 °C |

| Density | ~0.77 g/cm³[4] | ~0.77 g/cm³ | ~0.77 g/cm³ |

| Refractive Index | ~1.395[4] | ~1.395 | ~1.395 |

| Optical Rotation, [α]ᴅ | 0° (racemic mixture) | Predicted to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Predicted to be equal in magnitude and opposite in sign to the (R)-enantiomer. |

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound enantiomers are not widely published. However, based on established chemical principles, plausible methodologies can be outlined.

Proposed Enantioselective Synthesis of (S)-2-Propoxybutane via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[5][6] To achieve an enantioselective synthesis of (S)-2-propoxybutane, a chiral starting material is required. One possible route involves the reaction of sodium propoxide with (R)-2-bromobutane. The Sₙ2 reaction proceeds with an inversion of stereochemistry at the chiral center.

Reaction:

(R)-2-bromobutane + Sodium propoxide → (S)-2-propoxybutane + Sodium bromide

Experimental Workflow:

Caption: Proposed workflow for the enantioselective synthesis of (S)-2-propoxybutane.

Methodology:

-

Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry propan-1-ol. Carefully add small pieces of sodium metal portion-wise to the alcohol. The reaction is exothermic and produces hydrogen gas. Stir the mixture until all the sodium has reacted to form a clear solution of sodium propoxide in propan-1-ol.

-

Williamson Ether Synthesis: To the solution of sodium propoxide, add (R)-2-bromobutane dropwise at room temperature with vigorous stirring. After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. Monitor the reaction progress using gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether. Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation to obtain pure (S)-2-propoxybutane.

Proposed Chiral Resolution of Racemic this compound by Gas Chromatography

Chiral gas chromatography is a powerful technique for the separation of enantiomers.[7] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Workflow:

Caption: Logical workflow for the chiral resolution of this compound via GC.

Methodology:

-

Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column. A suitable column would be one with a cyclodextrin-based stationary phase, known for its effectiveness in separating chiral ethers.

-

Sample Preparation: Prepare a dilute solution of racemic this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Chromatographic Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 200 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min). This temperature gradient will help in achieving good separation.

-

Carrier Gas: Use a high-purity inert gas, such as helium or hydrogen, at a constant flow rate.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 250 °C).

-

-

Analysis: Inject a small volume of the prepared sample into the GC. The enantiomers will interact differently with the chiral stationary phase and will elute at different times, resulting in two separate peaks on the chromatogram corresponding to (R)- and (S)-2-propoxybutane. The area under each peak can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

Relationships Between Isomers of this compound

The following diagram illustrates the relationships between the different types of isomers of this compound.

Caption: Isomeric relationships of this compound.

Conclusion

This compound serves as an excellent example of a molecule exhibiting both constitutional and stereoisomerism. The presence of a chiral center gives rise to a pair of enantiomers, (R)- and (S)-2-propoxybutane, which have distinct properties in chiral environments. While experimental data on the pure enantiomers are limited, established synthetic and analytical techniques such as the Williamson ether synthesis and chiral gas chromatography provide viable pathways for their preparation and separation. A thorough understanding of the isomeric forms of this compound is essential for its application in fields where stereochemical purity is paramount. Further research into the specific properties and enantioselective synthesis of these isomers will be valuable for advancing their potential applications in science and industry.

References

- 1. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry [saskoer.ca]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Heptyl octacosyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. N-HEPTYL ETHER | 629-64-1 [chemicalbook.com]

- 5. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 6. benchchem.com [benchchem.com]

- 7. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for 2-Propoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Propoxybutane (also known as sec-butyl propyl ether), focusing on its commercial availability, suppliers, physicochemical properties, synthesis, and safety information. This document is intended to serve as a comprehensive resource for professionals in research and development.

Chemical Identity and Physical Properties

This compound is a simple aliphatic ether. Its basic chemical information and physical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | sec-Butyl propyl ether, Butane, 2-propoxy- | [1] |

| CAS Number | 61962-23-0 | |

| Molecular Formula | C₇H₁₆O | |

| Molecular Weight | 116.20 g/mol | [2][3] |

| Boiling Point | 109-117.3 °C | [4] |

| Density | 0.77 g/cm³ | |

| Refractive Index | 1.395 | [1] |

| Flash Point | 9 °C | [1] |

| Melting Point | -95.35 °C (estimate) | |

| Vapor Pressure | 29.6 mmHg at 25°C | [2] |

Commercial Availability and Suppliers

This compound is commercially available and has reached mass production, indicating its accessibility for research and manufacturing purposes.[2] It is listed by several chemical suppliers and online platforms. While a comprehensive list of all suppliers is extensive, the following table provides examples of platforms where this compound can be sourced. Purity levels of 99% are commonly cited by suppliers on these platforms.[2] For specific product grades, packaging sizes, and pricing, it is recommended to directly inquire with the suppliers.

| Supplier Platform | Website | Notes |

| LookChem | --INVALID-LINK-- | Lists multiple raw suppliers and indicates commercial mass production. |

| ChemNet | --INVALID-LINK-- | Provides a database of suppliers for this chemical. |

| ChemicalBook | --INVALID-LINK-- | Offers information on suppliers and basic properties.[5] |

| Sigma-Aldrich | --INVALID-LINK-- | A major chemical supplier that may list this compound or structurally similar ethers. |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis.[6][7][8][9] This reaction involves the nucleophilic substitution (SN2) of a haloalkane by an alkoxide.[6]

General Reaction Scheme

There are two primary pathways for the synthesis of this compound via the Williamson ether synthesis:

-

Pathway A: Reaction of sodium propoxide with 2-halobutane (e.g., 2-bromobutane (B33332) or 2-chlorobutane).

-

Pathway B: Reaction of sodium sec-butoxide (B8327801) with a 1-halopropane (e.g., 1-bromopropane (B46711) or 1-chloropropane).

Due to the SN2 mechanism, the reaction is more efficient with a less sterically hindered alkyl halide.[7] Therefore, Pathway B is generally the preferred route as it involves a primary alkyl halide (1-halopropane), which is less prone to competing elimination reactions than the secondary alkyl halide (2-halobutane) used in Pathway A.[7]

Illustrative Experimental Protocol (General)

While a specific, detailed protocol for this compound was not found in the immediate search results, a general procedure based on the Williamson ether synthesis is as follows. This should be adapted and optimized for specific laboratory conditions.

Materials:

-

sec-Butanol

-

Sodium hydride (NaH) or sodium metal (Na)

-

1-Bromopropane

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sec-butanol in an anhydrous solvent like THF. Cool the solution in an ice bath. Carefully add sodium hydride (or sodium metal) portion-wise to the solution. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium sec-butoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium sec-butoxide solution, add 1-bromopropane dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is then allowed to warm to room temperature and may be heated to reflux for a specified period (typically 1-8 hours) to ensure the reaction goes to completion.[8]

-

Work-up: After cooling the reaction mixture to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Final Purification: The crude product can be further purified by fractional distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis Workflow for this compound.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for analyzing volatile organic compounds like this compound.[3] A typical GC-MS analysis would involve a non-polar or medium-polarity capillary column. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound by analyzing the chemical shifts, splitting patterns, and integration of the signals corresponding to the different protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic C-O-C stretching vibrations for the ether linkage, typically in the region of 1050-1150 cm⁻¹.

Biological Activity and Toxicology

Based on available information, this compound is primarily used as a solvent or a chemical intermediate and is not known to have any specific biological or signaling pathway activity. A review of the toxicology of aliphatic and aromatic ethers by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that for many simple ethers, there are no safety concerns at their estimated levels of intake as flavoring agents.[11] Short-chain aliphatic alcohols and ethers are generally considered to have low toxicity.[12][13] However, as with any chemical, appropriate safety precautions should be taken.

Safety Information

Safety data sheets (SDS) are the primary source of detailed safety information. The following is a summary of key safety considerations.

| Hazard Category | Information | Source(s) |

| Physical Hazards | Flammable liquid and vapor. | |

| Health Hazards | May cause eye irritation. | |

| Handling | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. | [14][15][16] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents. | [14][15][16] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | [14][16] |

For complete safety information, always refer to the Safety Data Sheet provided by the supplier.

Logical Relationship Diagram

Caption: Key Aspects of this compound for R&D Professionals.

References

- 1. This compound | 61962-23-0 [chemnet.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C7H16O | CID 522002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. This compound | 61962-23-0 [chemicalbook.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. sylzyhg.com [sylzyhg.com]

- 11. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]

- 12. mmsl.cz [mmsl.cz]

- 13. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. indenta.com [indenta.com]

Methodological & Application

Application Notes and Protocols: 2-Propoxybutane as a Reaction Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxybutane, also known as sec-butyl propyl ether, is an organic compound with the chemical formula C₇H₁₆O.[1] It belongs to the ether class of solvents, which are widely used in organic synthesis due to their chemical inertness and ability to dissolve a broad range of nonpolar and moderately polar compounds. While specific applications of this compound as a reaction solvent are not extensively documented in publicly available literature, its properties as an alkyl ether allow for informed consideration of its potential uses. These application notes provide a general overview of the anticipated properties and potential applications of this compound as a reaction solvent, based on the known characteristics of similar alkyl ethers.

Physicochemical Properties

Understanding the physical and chemical properties of a solvent is crucial for its selection in a chemical reaction. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | [1][2][3] |

| CAS Number | 61962-23-0 | [1][2][3] |

| Boiling Point | 109-117.3 °C (estimate) | [2][3] |

| Density | ~0.77 g/cm³ (estimate) | [3] |

| Flash Point | 9 °C | [3] |

| Synonyms | sec-Butyl propyl ether, Propyl sec-butyl ether | [1][3] |

Potential Applications as a Reaction Solvent

Based on the general properties of alkyl ethers, this compound could potentially be employed in a variety of organic reactions. Ethers are valued for their lack of acidic protons and general stability under both basic and neutral conditions.

Logical Workflow for Solvent Selection:

Caption: A logical workflow for considering this compound as a reaction solvent.

1. Reactions Requiring Aprotic Solvents:

Many organometallic reactions are sensitive to protic solvents (e.g., water, alcohols). This compound, being an ether, is aprotic and would not decompose sensitive reagents.

-

Grignard Reactions: While diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reactions, other aprotic ethers can also be suitable. The key role of the ether is to solvate the magnesium center of the Grignard reagent, which is essential for its formation and reactivity.

-

Organolithium Reactions: Similar to Grignard reagents, organolithium reagents are highly basic and require aprotic solvents.

2. Nucleophilic Substitution Reactions (S\N2):

Polar aprotic solvents are often favored for S\N2 reactions as they can solvate the cation while leaving the nucleophile relatively free to attack. While this compound is not highly polar, its ether oxygen can provide some stabilization.

3. General Purpose Inert Solvent:

For reactions that do not have stringent solvent polarity requirements but need a non-reactive medium, this compound could serve as a suitable solvent. Its relatively higher boiling point compared to diethyl ether could be advantageous for reactions requiring elevated temperatures.

Experimental Protocols (General Guidelines)

Note: The following are generalized protocols and should be adapted based on the specific requirements of the reaction being performed. Due to the lack of specific literature examples for this compound, these are based on standard procedures using similar ether solvents.

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol is suitable for reactions sensitive to air and moisture, such as those involving organometallic reagents.

Experimental Workflow:

Caption: A general experimental workflow for reactions in an inert solvent.

Materials:

-

Anhydrous this compound

-

Reactants

-

Dry glassware

-

Inert gas supply (Nitrogen or Argon)

-

Standard reaction work-up and purification reagents and equipment

Procedure:

-

Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

-

Assemble the reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) and purge with inert gas.

-

Transfer the required volume of anhydrous this compound to the reaction flask via a syringe or cannula.

-

Add the reactants to the flask. Solid reagents should be added under a positive pressure of inert gas. Liquid reagents should be added via syringe.

-

Stir the reaction mixture and maintain the desired temperature for the appropriate amount of time.

-

Upon completion, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution).

-

Perform a standard aqueous work-up to extract the product.

-

Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product by a suitable method (e.g., chromatography, distillation, recrystallization).

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Flammability: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area, preferably in a fume hood.

-

Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon exposure to air and light, especially during prolonged storage. It is advisable to test for the presence of peroxides before use, particularly before distillation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

While this compound is not a commonly cited reaction solvent, its properties as an aprotic alkyl ether suggest its potential utility in a range of organic reactions, particularly those requiring an inert medium. Its higher boiling point relative to some common ethers may offer an advantage in certain applications. Researchers are encouraged to consider this compound as a potential alternative solvent and to conduct small-scale trials to validate its suitability for their specific transformations. The lack of extensive data also presents an opportunity for further investigation into the solvent effects and applications of this compound in organic synthesis.

References

Applications of 2-Propoxybutane in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-propoxybutane (also known as sec-butyl propyl ether) in organic synthesis. While specific documented applications are limited in publicly available literature, its utility can be extrapolated from the general reactivity and properties of aliphatic ethers. This guide covers its synthesis, potential applications as a solvent and a chemical intermediate, and includes detailed experimental protocols for representative reactions.

Introduction

This compound is a dialkyl ether with the chemical formula C₇H₁₆O. Its structure features a propyl group and a sec-butyl group linked by an oxygen atom. Like other simple ethers, it is a relatively inert, aprotic solvent capable of solvating a variety of organic compounds. Its potential applications in organic synthesis primarily fall into two categories: as a reaction solvent and as a starting material or intermediate for the synthesis of other molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1][2] |

| Molecular Weight | 116.20 g/mol | [1][2] |

| Boiling Point | 109-117.3 °C (estimate) | [1][3] |

| Density | 0.7684 g/cm³ (estimate) | [1][3] |

| Refractive Index | 1.3897 - 1.395 (estimate) | [1][3] |

| Flash Point | 9 °C | [1] |

| Melting Point | -95.35 °C (estimate) | [3] |

| Vapor Pressure | 29.6 mmHg at 25°C | [3] |

Application I: Synthesis of this compound via Williamson Ether Synthesis

The most common and versatile method for the laboratory preparation of unsymmetrical ethers like this compound is the Williamson ether synthesis. This reaction involves the Sₙ2 displacement of a halide from an alkyl halide by an alkoxide ion. For the synthesis of this compound, there are two possible routes: the reaction of sodium propoxide with 2-bromobutane (B33332), or the reaction of sodium sec-butoxide (B8327801) with 1-bromopropane (B46711). The latter is generally preferred to minimize the competing E2 elimination reaction that can occur with secondary halides.

Experimental Protocol: Synthesis of this compound from 2-Butanol (B46777) and 1-Bromopropane

This protocol is adapted from standard Williamson ether synthesis procedures.

Reaction Scheme:

Figure 1. Reaction pathway for the synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Butanol | 74.12 | 7.41 g (9.15 mL) | 0.10 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.40 g | 0.11 |

| 1-Bromopropane | 123.00 | 13.53 g (10.0 mL) | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Diethyl Ether | - | 150 mL | - |

| Saturated Aqueous NH₄Cl | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Alkoxide Formation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add 50 mL of anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Add 2-butanol dropwise from the dropping funnel over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Sₙ2 Reaction: Cool the resulting sodium sec-butoxide solution back to 0 °C. Add 1-bromopropane dropwise from the dropping funnel. After the addition, heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation. Collect the fraction boiling at approximately 110-117 °C.

Expected Yield: 60-70%

Application II: this compound as a Solvent in Grignard Reactions

Ethers are the solvents of choice for Grignard reactions because they are aprotic and the lone pairs of electrons on the oxygen atom solvate and stabilize the magnesium center of the Grignard reagent. While diethyl ether and THF are most commonly used, this compound, with its higher boiling point (110-117 °C) compared to diethyl ether (34.6 °C), can be advantageous for reactions requiring higher temperatures.

Experimental Protocol: Grignard Reaction of Phenylmagnesium Bromide with Benzaldehyde (B42025) using this compound as a Solvent

This protocol illustrates the use of an ether solvent in a classic Grignard reaction to form a secondary alcohol.

Reaction Scheme:

Figure 2. Grignard reaction workflow.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| Bromobenzene | 157.01 | 15.7 g (10.5 mL) | 0.10 |

| Benzaldehyde | 106.12 | 10.6 g (10.2 mL) | 0.10 |

| Anhydrous this compound | 116.20 | 150 mL | - |

| Anhydrous Diethyl Ether | - | 50 mL | - |

| Saturated Aqueous NH₄Cl | - | 100 mL | - |

| 1 M HCl | - | As needed | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-